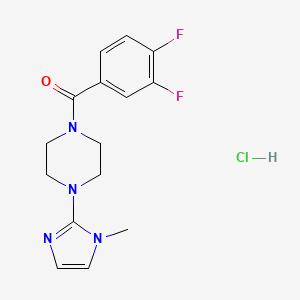

(3,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis process involves starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to the preparation of compounds through steps like amidation, Friedel-crafts acylation, and hydration. This synthesis process affords a reasonable overall yield, showcasing the efficiency of generating such compounds from readily available materials (Zheng Rui, 2010).

Molecular Structure Analysis

The molecular structure and interaction with receptors have been extensively studied, revealing distinct conformations and energetically favorable orientations for binding to specific receptors. Such studies provide insights into the molecular behavior and potential therapeutic targets of this compound (J. Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving this compound include substitution reactions, which are crucial for its synthesis and modifications. These reactions facilitate the introduction of different functional groups, altering the compound's properties and potential applications (C. S. Karthik et al., 2021).

Physical Properties Analysis

The physical properties, including thermal and optical characteristics, have been analyzed through techniques such as thermogravimetric analysis and X-ray diffraction studies. These studies highlight the compound's stability under various conditions and its crystalline structure, providing insights into its physical behavior (C. S. Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological molecules, have been explored through various studies. This research helps in understanding the compound's potential biological activities and interactions at the molecular level (S. Pancholia et al., 2016).

Scientific Research Applications

Synthesis and Chemical Properties

- Research on the synthesis of similar compounds, like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, involved processes like amidation, Friedel-Crafts acylation, and hydration, providing a reasonable overall yield of 62.4% and confirming the structure using 1H NMR (Zheng Rui, 2010).

Anticancer and Antituberculosis Properties

- Piperazine derivatives, including structures similar to the queried compound, have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Antimicrobial Efficacy

- Azole-containing piperazine derivatives, related to the queried compound, demonstrated moderate to significant antibacterial and antifungal activities in vitro, with some showing comparable activities to standard drugs like chloramphenicol and fluconazole (Lin-Ling Gan, Bo Fang, & Cheng‐He Zhou, 2010).

- Fluorine-containing pyrazole and pyrazolyl benzo[d]oxazoles exhibited promising antibacterial activities against various bacterial strains (Amol V. Gadakh, C. Pandit, S. S. Rindhe, & B. Karale, 2010).

Chemical Interaction Studies

- Research on the molecular interaction of related antagonists with cannabinoid receptors used computational methods like conformational analysis and three-dimensional quantitative structure-activity relationship (3D-QSAR) models (J. Shim, W. Welsh, E. Cartier, J. Edwards, & A. Howlett, 2002).

Anticancer Activity and Molecular Docking

- Novel pyrazole carboxamide derivatives containing piperazine moiety showed promising in vitro cytotoxic activity against cancer cell lines and were analyzed through molecular docking studies (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).

Additional Applications

- Studies on the inhibitive effect of organic inhibitors, including compounds with similar structures, on mild steel corrosion in acidic medium, demonstrated significant inhibition efficiency (P. Singaravelu, N. Bhadusha, & V. Dharmalingam, 2022).

properties

IUPAC Name |

(3,4-difluorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N4O.ClH/c1-19-5-4-18-15(19)21-8-6-20(7-9-21)14(22)11-2-3-12(16)13(17)10-11;/h2-5,10H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOIQHWEVSDVEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClF2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2492330.png)

![2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2492333.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2492335.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2492339.png)

![9-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]purin-6-amine](/img/structure/B2492347.png)

![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline](/img/structure/B2492349.png)

![2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2492350.png)